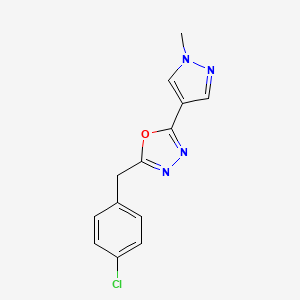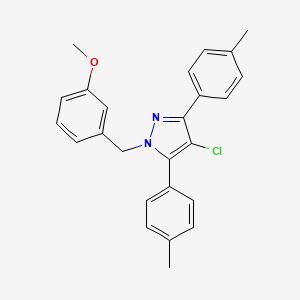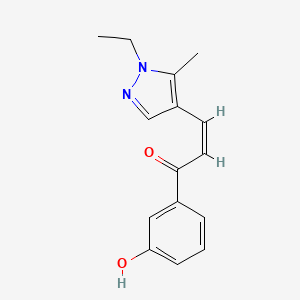![molecular formula C15H15N5O3S2 B10933851 1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B10933851.png)
1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a sulfonamide group. This compound is of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 1-ETHYL-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-1H-PYRAZOLE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the thiazole and pyrazole intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyrazole ring can be prepared via the reaction of hydrazines with 1,3-diketones . The final step involves the coupling of the thiazole and pyrazole intermediates with a sulfonamide group under appropriate reaction conditions .
Chemical Reactions Analysis
1-ETHYL-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines .
Scientific Research Applications
1-ETHYL-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and anti-inflammatory activities.
Medicine: The compound is being investigated for its potential use as an antitumor agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings are known to interact with enzymes and receptors, leading to the inhibition of key biological processes . The sulfonamide group enhances the compound’s ability to bind to its targets, increasing its potency .
Comparison with Similar Compounds
1-ETHYL-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of a thiazole ring, a pyrazole ring, and a sulfonamide group. Similar compounds include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share some structural similarities but differ in their specific biological activities and applications .
Properties
Molecular Formula |
C15H15N5O3S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H15N5O3S2/c1-2-20-10-11(9-17-20)14(21)18-12-3-5-13(6-4-12)25(22,23)19-15-16-7-8-24-15/h3-10H,2H2,1H3,(H,16,19)(H,18,21) |
InChI Key |
QPXFSDBECZONOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933769.png)

![N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-4-nitrobenzohydrazide](/img/structure/B10933773.png)



![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10933797.png)
![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10933811.png)
![ethyl 6-ethyl-2-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10933819.png)
![3-cyclopropyl-1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10933826.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide](/img/structure/B10933829.png)

![4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B10933846.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933857.png)
